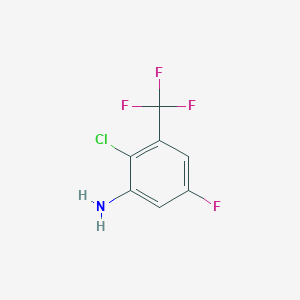

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(trifluoromethyl)aniline is a laboratory chemical . It is also known by the synonyms 6-Chloro-$1,$1,$1-trifluoro-m-toluidine and C.I. 37050 . The CAS number for this compound is 121-50-6 .

Molecular Structure Analysis

The linear formula of 2-Chloro-5-(trifluoromethyl)aniline is ClC6H3(CF3)NH2 . The molecular weight is 195.57 . The SMILES string representation is Nc1cc(ccc1Cl)C(F)(F)F .Physical and Chemical Properties Analysis

The refractive index of 2-Chloro-5-(trifluoromethyl)aniline is n20/D 1.499 (lit.) . The density is 1.428 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis, contributing to the development of diverse organic compounds and materials. A study by Yong Wu et al. (2021) demonstrates its application as a monodentate transient directing group in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process enables efficient and selective synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its significance in facilitating complex organic transformations (Wu et al., 2021).

Fluorinated Compounds in Drug Discovery

Fluorinated anilines, including derivatives similar to this compound, are integral in the design and synthesis of new pharmaceuticals due to their ability to enhance the chemical and metabolic stability of drug molecules. A review by X. Shao et al. (2015) discusses the role of trifluoromethylthiolated compounds in drug discovery, where such fluorinated anilines are utilized for their lipophilicity and electron-withdrawing properties, crucial for improving cell-membrane permeability (Shao et al., 2015).

Photoredox Catalysis

In the realm of photoredox catalysis, this compound-related compounds participate in radical trifluoromethylation reactions. Research by J. Xie et al. (2014) introduces a visible-light-induced radical trifluoromethylation of free anilines using the Togni reagent, paving the way for the synthesis of valuable fluorine-containing molecules and heterocyclic compounds. This method offers an economical and efficient approach to accessing trifluoromethylated anilines, underscoring the importance of fluorinated anilines in synthesizing fluorine-rich compounds (Xie et al., 2014).

Environmental and Analytical Chemistry

In analytical chemistry, derivatives of this compound are used for detecting anilines and their derivatives in environmental waters. A study by D. Djozan and M. A. Faraj-Zadeh (1995) employs fluorescamine for pre-column derivatization of anilines, facilitating their sensitive and selective detection in water samples at nanogram levels. This application is crucial for monitoring water quality and assessing the environmental impact of aniline derivatives (Djozan & Faraj-Zadeh, 1995).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, harmful if swallowed, in contact with skin or if inhaled, and causes skin and eye irritation . It is advised to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQADMWPLDPPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)

![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)

![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)